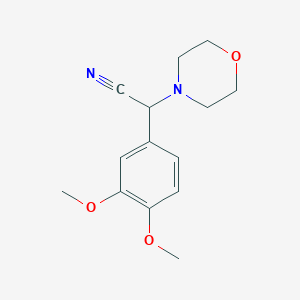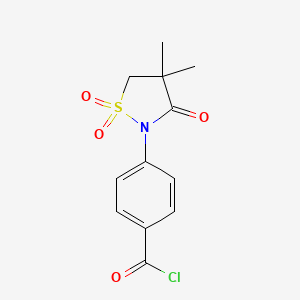
(3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile, AldrichCPR is an organic compound that belongs to the class of α-aminonitriles It is characterized by the presence of a morpholine ring and a 3,4-dimethoxyphenyl group attached to an acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile, AldrichCPR can be synthesized through a Strecker reaction, which involves the reaction of an aldehyde (3,4-dimethoxybenzaldehyde), an amine (morpholine), and a cyanide source. The reaction is typically catalyzed by silica sulfuric acid and carried out under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Strecker reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters would be essential for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or amines.
Wissenschaftliche Forschungsanwendungen
(3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile, AldrichCPR has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of (3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile, AldrichCPR involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable intermediates and react with various biomolecules. The morpholine ring and the 3,4-dimethoxyphenyl group play crucial roles in its binding affinity and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile: Similar structure but with an additional methoxy group on the phenyl ring.
3,4-Dimethoxyphenylacetonitrile: Lacks the morpholine ring, making it less versatile in certain reactions.
2-(3,4-Dimethoxyphenyl)ethanol: Contains an alcohol group instead of a nitrile group, leading to different reactivity.
Uniqueness
(3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile, AldrichCPR is unique due to the presence of both the morpholine ring and the 3,4-dimethoxyphenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-17-13-4-3-11(9-14(13)18-2)12(10-15)16-5-7-19-8-6-16/h3-4,9,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTSANYWIHFQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C#N)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[2-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-1-yl]aniline](/img/structure/B7793011.png)


![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B7793028.png)

